(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic molecule that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with an ethoxy-hydroxybenzylidene group and a methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazolone Ring: The initial step involves the formation of the thiazolone ring. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Substitution Reactions: The thiazolone ring is then subjected to substitution reactions to introduce the ethoxy-hydroxybenzylidene and methylphenylamino groups. This often involves the use of aldehydes and amines in the presence of catalysts or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine or carbonyl functionalities, resulting in the corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-nitrophenyl)amino]-1,3-thiazol-4(5H)-one: Contains a nitrophenyl group, which may alter its reactivity and biological activity.
Uniqueness
The uniqueness of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxy groups on the benzylidene moiety, along with the thiazolone core, contributes to its versatility in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-16-10-13(6-9-15(16)22)11-17-18(23)21-19(25-17)20-14-7-4-12(2)5-8-14/h4-11,22H,3H2,1-2H3,(H,20,21,23)/b17-11- |
InChI Key |
NFBNLHUCWYZVON-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C)S2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)O |
Origin of Product |
United States |
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